molecular formula C6H8IN3O2 B1208576 5-Iodo-L-histidine CAS No. 40649-71-6

5-Iodo-L-histidine

Cat. No.: B1208576
CAS No.: 40649-71-6
M. Wt: 281.05 g/mol
InChI Key: AAKROHZJMPGWQF-VKHMYHEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-L-histidine typically involves the halogenation of L-histidine. One common method is the direct iodination of the imidazole ring of L-histidine using iodine or iodine-releasing reagents such as N-iodosuccinimide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure regioselective substitution at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-L-histidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 5-Iodo-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the imidazole ring can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 5-Bromo-L-histidine
  • 5-Chloro-L-histidine
  • 5-Fluoro-L-histidine

Comparison: 5-Iodo-L-histidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other interactions, making it particularly useful in specific applications .

Biological Activity

5-Iodo-L-histidine is a halogenated derivative of the amino acid L-histidine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its transport mechanisms, effects on microbial systems, and potential therapeutic applications.

This compound is characterized by the substitution of an iodine atom at the fifth position of the histidine side chain. This modification can influence its chemical behavior, receptor interactions, and biological functions. The introduction of iodine can enhance lipophilicity and alter the compound's reactivity compared to its non-iodinated counterpart.

Oxidative Stress Modulation

One significant aspect of this compound's biological activity is its interaction with oxidative stress pathways. Studies have shown that L-histidine can enhance the bactericidal activity of hydrogen peroxide (H2O2) against Gram-negative bacteria by augmenting oxidative damage to DNA. This suggests that this compound may possess similar properties, potentially increasing reactive oxygen species (ROS) production in microbial systems .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Its ability to enhance oxidative damage in bacterial cells could position it as a candidate for developing new antimicrobial agents. The mechanism appears to involve the induction of oxidative stress, which compromises bacterial DNA repair systems, leading to increased susceptibility to oxidative agents like H2O2 .

Potential Therapeutic Applications

Given its structural similarity to L-histidine and its unique modifications, this compound may have therapeutic implications in various fields:

  • Cancer Therapy : The modulation of oxidative stress pathways could be leveraged in cancer treatments, where ROS play a dual role in promoting cell death in malignant cells.
  • Infection Control : Its potential as an antimicrobial agent could be explored further in treating infections caused by resistant bacterial strains.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its parent compound, L-histidine:

Property L-Histidine This compound
Chemical Structure Amino acid with imidazole side chainHalogenated amino acid (iodine substitution)
Transport Mechanism Sodium-dependent uptakeHypothesized similar mechanism
Oxidative Stress Impact Enhances ROS production against bacteriaPotentially enhances oxidative damage
Antimicrobial Activity Effective against Gram-negative bacteriaInvestigated for similar properties
Therapeutic Potential Cancer therapy, infection controlPotential applications in similar fields

Case Studies

While specific case studies on this compound are scarce, research on L-histidine provides a foundation for understanding its biological implications. For instance:

  • A study demonstrated that L-histidine augments oxidative damage in Escherichia coli, leading to decreased survival rates under aerobic conditions .
  • Another investigation into the molecular complexes formed between triterpene glycosides and L-histidine highlighted the importance of histidine derivatives in enhancing biological activities through complexation .

Properties

IUPAC Name

(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKROHZJMPGWQF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961042
Record name 5-Iodohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40649-71-6
Record name 5-Iodo-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40649-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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